molecular formula C21H18N2O2 B3047722 N-[phenyl(phenylformamido)methyl]benzamide CAS No. 14328-15-5

N-[phenyl(phenylformamido)methyl]benzamide

Cat. No.: B3047722
CAS No.: 14328-15-5
M. Wt: 330.4 g/mol
InChI Key: VFIJOUHBZUMVCW-UHFFFAOYSA-N
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Description

N-[Phenyl(phenylformamido)methyl]benzamide is a sophisticated benzamide derivative of interest in chemical and pharmaceutical research. Benzamides are a significant class of compounds explored for their diverse biological activities. Research on related N-phenyl benzamide structures has demonstrated their potential as capsid-binding inhibitors for enteroviruses, stabilizing the virion and preventing viral uncoating . Furthermore, various substituted benzamides are investigated as inhibitors of specific biological targets, such as EZH2 methyltransferase, highlighting the potential of this chemical class in oncology and other therapeutic areas . The structural complexity of this particular compound, featuring multiple aromatic systems, makes it a valuable intermediate for developing novel chemical entities and probing structure-activity relationships. Researchers can utilize this high-purity compound for assay development, mechanism of action studies, and as a building block in synthetic chemistry programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[benzamido(phenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20(17-12-6-2-7-13-17)22-19(16-10-4-1-5-11-16)23-21(25)18-14-8-3-9-15-18/h1-15,19H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIJOUHBZUMVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931799
Record name N,N'-(Phenylmethylene)dibenzenecarboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14328-15-5
Record name NSC93664
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(Phenylmethylene)dibenzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Phenyl Phenylformamido Methyl Benzamide and Analogues

Direct Amide Bond Formation Routes

The formation of an amide bond is a cornerstone of organic synthesis. For benzamide (B126) derivatives, this is typically achieved by coupling an amine with an activated benzoic acid derivative or through the direct condensation of the carboxylic acid and an amine, often facilitated by a catalyst.

Utilization of Benzoyl Chloride Derivatives

A well-established and highly reliable method for creating benzamides is the reaction of an amine with benzoyl chloride or its substituted derivatives. globalconference.info This acylation reaction is typically rapid and efficient due to the high reactivity of the acyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the amide and hydrochloric acid as a byproduct. globalconference.info Often, a base is added to neutralize the HCl, driving the reaction to completion.

Recent studies have explored solvent-controlled, metal-free amidation of aroyl chlorides at room temperature using reagents like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) as a nitrogen source. rsc.org This approach allows for a one-pot reaction involving sequential silyl (B83357) amidation and nitrogen-silicon bond cleavage, yielding primary amides in a very short time. rsc.org

Table 1: Examples of Benzamide Synthesis Using Benzoyl Chloride Derivatives

Amine ReactantBenzoyl Chloride DerivativeConditionsProductYieldReference
AmmoniaBenzoyl chlorideLiquid ammonia, continuous shakingBenzamideNot specified globalconference.info
BenzylamineBenzoic acid (converted in situ)Triphenylphosphine, N-chlorophthalimide, TolueneN-Benzylbenzamide83% nih.gov
N-BenzylmethylamineBenzoic acid (converted in situ)Triphenylphosphine, N-chlorophthalimide, MeCNN-Benzyl-N-methylbenzamide65% nih.gov
Lithium bis(trimethylsilyl)amideBenzoyl chlorideDCE, Room Temperature, 5 minBenzamide80% rsc.org

Condensation Reactions with Carboxylic Acids

Directly condensing a carboxylic acid with an amine is an atom-economical approach, but it is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, various activating agents, coupling reagents, or catalysts are employed. Lewis acids, such as those based on boron or titanium, are effective catalysts for promoting this direct amidation, typically under reflux conditions. d-nb.infonih.gov

A general procedure using titanium tetrachloride (TiCl₄) in pyridine (B92270) at 85 °C has been reported for a wide range of substrates, affording amide products in moderate to excellent yields with high purity. nih.gov This method has been shown to preserve the stereochemical integrity of chiral starting materials. nih.gov Another approach involves using zirconyl chloride immobilized on an ionic liquid-modified diatomite earth as a reusable heterogeneous catalyst under ultrasonic irradiation, presenting a green and efficient pathway. researchgate.net

Table 2: Direct Condensation of Carboxylic Acids and Amines for Benzamide Synthesis

Carboxylic AcidAmineCatalyst/ReagentConditionsYieldReference
Benzoic AcidAnilineTiCl₄Pyridine, 85 °C98% d-nb.info
Cinnamic AcidAnilineTiCl₄Pyridine, 85 °C91% nih.gov
Benzoic AcidAnilineDiatomite earth@IL/ZrCl₄Toluene, Ultrasound, RT95% researchgate.net
Benzoic Acid4-MethylanilineBoc₂O/DMAPSolvent-free, 80 °C98% rsc.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. This approach is valuable for building complex molecules like bis-amides from simple precursors.

Three-Component Condensation Involving Phenylacetylene (B144264), Benzaldehyde (B42025), and Benzamide for N-Benzoylamino(phenyl)methyl Benzamide

The synthesis of symmetrical bis-amides, such as N-benzoylamino(phenyl)methyl benzamide, can be achieved through a one-pot, three-component condensation. researchgate.net Research has demonstrated that reacting an aromatic aldehyde (e.g., benzaldehyde) with an amide (e.g., benzamide) in the presence of an alkyne like phenylacetylene can yield the corresponding N,N'-alkylidene bis-amide. researchgate.net

This reaction is effectively catalyzed by heterogeneous catalysts such as silica-supported polyphosphoric acid (SiO₂-PPA). researchgate.net While the precise role of the alkyne is not fully elucidated, its presence has been confirmed to assist the reaction, possibly by activating the other components or facilitating intermediate steps. researchgate.net This methodology offers a convergent and efficient route to complex bis-amides.

Table 3: Synthesis of N,N'-Alkylidene Bis-amides via Three-Component Reaction

AldehydeAmideAlkyneCatalystConditionsYieldReference
BenzaldehydeBenzamidePhenylacetyleneSiO₂-PPA100 °C92% researchgate.net
4-ChlorobenzaldehydeBenzamidePhenylacetyleneSiO₂-PPA100 °C90% researchgate.net
4-NitrobenzaldehydeBenzamidePhenylacetyleneSiO₂-PPA100 °C85% researchgate.net
BenzaldehydeAcetamide (B32628)PhenylacetyleneSiO₂-PPA100 °C88% researchgate.net

Coupling Reagent Applications (e.g., DIC, HOBt) in Benzamide Synthesis

Modern amide synthesis frequently relies on coupling reagents that activate the carboxylic acid component, facilitating its reaction with an amine under mild conditions. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are common activators. peptide.comresearchgate.net When a carboxylic acid reacts with a carbodiimide, a highly reactive O-acylisourea intermediate is formed.

To improve efficiency and minimize side reactions, particularly racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are used in conjunction with carbodiimides. peptide.combachem.com HOBt reacts with the O-acylisourea intermediate to form an activated OBt ester, which then couples with the amine with little racemization. peptide.com The combination of DIC and HOBt is a widely used method, especially in solid-phase synthesis, because the diisopropylurea byproduct is more soluble in common organic solvents than the dicyclohexylurea formed from DCC, simplifying purification. peptide.comresearchgate.netbachem.com Water-soluble carbodiimides like EDC are also employed, allowing for easy removal of byproducts through aqueous extraction. researchgate.netnih.gov

Table 4: Benzamide Synthesis Using Coupling Reagents

Carboxylic AcidAmineCoupling SystemConditionsProductReference
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideEDC/HOBt/DMAPDCM, 23 °CAmide-coupled product nih.gov
N-protected amino acidAmino acid esterEDCDCM, Ice bathDipeptide researchgate.net
Generic Carboxylic AcidPrimary AmineDIC/HOBtDMF, Room TempAmide peptide.com

N-Formylation Pathways for Related Phenylformamides

The formamide (B127407) functional group is a key structural motif in many biologically active molecules and synthetic intermediates. nih.gov The synthesis of N-phenylformamide (formanilide) and related structures, which are components of the target molecule, can be achieved through various N-formylation methods.

A number of reagents have been developed for the N-formylation of amines, including formic acid, acetic formic anhydride (B1165640), and activated formic esters. academie-sciences.fr Modern approaches focus on greener and more efficient conditions. For example, an ultrasound-promoted N-formylation of amines using formic acid has been developed that operates at room temperature without the need for solvents or catalysts, providing high yields and excellent chemoselectivity. academie-sciences.fr Another sustainable method utilizes carbon dioxide as a C1 source, which is reductively functionalized with sodium borohydride (B1222165) to generate a formylating agent in situ. rsc.org Catalytic methods have also been reported, such as the use of a small amount of molecular iodine with formic acid under solvent-free conditions, which is applicable to a wide variety of amines and proceeds without epimerization of chiral centers. organic-chemistry.org

Table 5: Selected Methods for N-Formylation of Amines

AmineFormylating Agent/SystemConditionsYield of N-formylated productReference
AnilineFormic acidUltrasound, Solvent-free, RT98% academie-sciences.fr
AnilineCO₂ / NaBH₄Formamide solvent, 25 °C83% rsc.org
AnilineFormic acid / I₂ (cat.)Solvent-free, 70 °C94% organic-chemistry.org
Aryl aminesN,N-dimethylformamide (DMF) / HCl120 °CAcceptable to excellent researchgate.net

N-Formylation of Aromatic Amines and Secondary Amines

N-formylation is a fundamental process in organic synthesis, serving as a key step in the preparation of numerous valuable compounds. Various methods have been developed for the formylation of aromatic and secondary amines, often utilizing formic acid as the formylating agent under different reaction conditions.

One straightforward approach involves heating a mixture of the amine and formic acid. For instance, good to excellent yields of formamide products have been obtained from substituted aromatic amines, as well as primary and secondary alkyl amines, by heating them with formic acid at 80 °C. nih.gov This method can exhibit chemoselectivity, with primary amines being formylated preferentially over secondary amines when a mixture is used. nih.gov

Solvent-free conditions have also been explored to develop more environmentally benign protocols. A simple and efficient procedure for the N-formylation of primary and secondary amines involves the use of a catalytic amount of sodium formate (B1220265) in formic acid at room temperature, yielding excellent results. researchgate.net Another catalyst- and solvent-free method reports the successful N-formylation of a variety of aromatic, aliphatic, and heteroaromatic amines using either formic acid or ethyl formate, demonstrating broad applicability. tandfonline.com

Molecular iodine has been shown to be an effective catalyst for the N-formylation of a wide range of amines under solvent-free conditions. organic-chemistry.org This method is practical and can be applied to α-amino acid esters without causing epimerization. organic-chemistry.org The proposed mechanism suggests that in situ generated hydriodic acid (HI) catalyzes the reaction by protonating formic acid. organic-chemistry.org

Several other reagents and catalytic systems have been employed for N-formylation, including:

Acetic formic anhydride (AFA), which can be generated in situ from formic acid and acetic anhydride. nih.gov

Chloral, which produces excellent yields at low temperatures with chloroform (B151607) as the only byproduct. nih.gov

Ammonium formate. researchgate.net

These diverse methodologies provide chemists with a range of options for the N-formylation of amines, allowing for the selection of the most suitable method based on the substrate, desired purity, and environmental considerations.

Catalytic Systems for Formylation (e.g., Zn catalysts)

To improve the efficiency and mildness of N-formylation reactions, various catalytic systems have been developed. Zinc-based catalysts, in particular, have emerged as effective and environmentally friendly options.

Zinc oxide (ZnO) has been utilized as a heterogeneous catalyst for the solvent-free formylation of aromatic, primary, and secondary amines with formic acid, affording good to excellent yields. nih.govnih.gov The optimal conditions for this reaction are reported to be 3 equivalents of formic acid and 50 mol% of the catalyst at 70 °C. nih.gov This method has been successfully scaled up from 1 mmol to 100 mmol of the amine without a decrease in yield. nih.gov

Anhydrous zinc chloride (ZnCl₂), a Lewis acid, has also been employed to catalyze the synthesis of N,N'-alkylidene bisamides from aldehydes and amides with good to excellent yields. scientific.net This demonstrates the utility of zinc catalysts in related amide bond-forming reactions.

Furthermore, a catalyst system composed of commercially available zinc acetate (B1210297) (Zn(OAc)₂) and 1,10-phenanthroline (B135089) (phen) has proven effective for the N-formylation and N-methylation of amines using carbon dioxide as a C1 source in the presence of hydrosilanes. rsc.org This system exhibits high thermal stability and a remarkable turnover number (TON) of 385,000 at 150 °C. rsc.org The basic acetate counter anion of the catalyst is proposed to play a crucial role in activating both the Si-H and N-H bonds. rsc.org Zinc powder has also been reported to catalyze the formylation of secondary amines using CO2 and (EtO)3SiH under solvent-free conditions. researchgate.net

Beyond zinc, other catalytic systems have been investigated for N-formylation, including:

Silica-supported perchloric acid (HClO₄-SiO₂). nih.gov

Indium metal. nih.gov

Triruthenium dodecacarbonyl (Ru₃(CO)₁₂), which catalyzes the formylation of primary aliphatic amines using carbon monoxide. nih.gov

The development of these catalytic systems offers milder reaction conditions, improved yields, and greater substrate scope for N-formylation reactions.

Derivatization Strategies for Complex N-Phenylbenzamides

The core N-phenylbenzamide scaffold can be elaborated into more complex structures through various derivatization strategies. These methods allow for the introduction of diverse functional groups and the construction of novel molecular architectures.

Synthesis of Substituted N-Phenylbenzamide Derivatives

A common strategy for synthesizing substituted N-phenylbenzamide derivatives involves the coupling of a substituted benzoic acid with a substituted aniline. This can be achieved using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt). nih.gov For example, 3-amino-4-methoxybenzoic acid has been condensed with various amines to yield a series of N-phenylbenzamide derivatives. nih.gov

Another approach involves the reaction of substituted benzoyl chlorides with anilines. researchgate.netnanobioletters.com This nucleophilic acyl substitution reaction is a versatile method for creating a wide array of N-phenylbenzamides. For instance, substituted benzoyl chlorides have been reacted with 1,3-diphenylthiourea in the presence of triethylamine (B128534) to produce N-phenylbenzamides in excellent and pure yields. researchgate.netunej.ac.id

Furthermore, multicomponent reactions offer an efficient pathway to complex N-phenylbenzamide derivatives. A one-pot reaction of phthalic anhydride, substituted anilines, and 2,3-diaminomaleonitrile in the presence of an acid catalyst has been used to synthesize novel imidazole-based N-phenylbenzamide derivatives. nih.gov

The following table provides examples of synthesized substituted N-phenylbenzamide derivatives and their reported yields.

Compound NameStarting MaterialsYield (%)Reference
3-Amino-N-cyclohexyl-4-methoxybenzamide3-Amino-4-methoxybenzoic acid, Cyclohexylamine65 nih.gov
4-Amino-3-methoxy-N-phenylbenzamide4-Amino-3-methoxybenzoic acid, Aniline70 nih.gov
N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamidePhthalic anhydride, 4-Bromoaniline, 2,3-Diaminomaleonitrile82 nih.gov
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamidePhthalic anhydride, Aniline, 2,3-Diaminomaleonitrile85 nih.gov
4-hydroxy-N-phenylbenzamide4-hydroxybenzoyl chloride, Aniline74 nanobioletters.com
N-p-tolylbenzamideBenzoyl chloride, p-Toluidine80 nanobioletters.com
N-(4-bromophenyl)benzamideBenzoyl chloride, 4-Bromoaniline72 nanobioletters.com
N-(4-chlorphenyl)benzamideBenzoyl chloride, 4-Chloroaniline75 nanobioletters.com

Preparation of N-Phenylcarbamothioylbenzamides

N-Phenylcarbamothioylbenzamides represent a class of derivatives where a thiourea (B124793) moiety is incorporated into the benzamide structure. These compounds can be synthesized by reacting a primary aromatic amine with a benzoyl isothiocyanate intermediate. nih.gov

The key intermediate, 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate, can be generated in situ from the corresponding benzoyl chloride and ammonium thiocyanate. nih.gov Subsequent reaction with various substituted primary aromatic amines in a 1:1 molar ratio yields the desired 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides. nih.gov This synthetic pathway has been successfully employed to prepare a series of these derivatives. nih.govresearchgate.net

Synthesis of N,N'-Alkylidene Bisamides

N,N'-Alkylidene bisamides are compounds characterized by two amide groups attached to the same carbon atom. These structures are typically synthesized through the condensation reaction of an aldehyde with two equivalents of a primary amide.

A variety of catalysts have been utilized to facilitate this transformation, including:

Montmorillonite (B579905) K10 clay: This heterogeneous catalyst has been used for the one-pot synthesis of new N,N'-alkylidene bisamide derivatives from aromatic aldehydes and benzamide or acetamide under solvent-free conditions, providing good to high yields. researchgate.net

Saccharin-N-sulfonic acid (SaSA): This solid acid catalyst has been reported for the solvent-free synthesis of N,N'-alkylidene bisamides from aryl aldehydes and primary amides, resulting in high yields and short reaction times. pnu.ac.ir

Zinc chloride (ZnCl₂): Anhydrous zinc chloride has been shown to be an effective Lewis acid catalyst for the synthesis of symmetrical N,N'-alkylidene bisamides from both aliphatic and aromatic aldehydes and amides. scientific.net

Palladium-based nanocatalyst: A magnetically recoverable palladium organometallic catalyst anchored to mesoporous silica (B1680970) (MCM-41) has been developed for the synthesis of N,N'-alkylidene bisamides under solvent-free conditions at 50 °C, achieving high yields in short reaction times. bohrium.comresearchgate.net

The general mechanism for the acid-catalyzed formation of N,N'-alkylidene bisamides involves the initial activation of the aldehyde carbonyl by the acid, followed by nucleophilic attack of the first amide molecule. Dehydration then leads to an imine intermediate, which is subsequently attacked by the second amide molecule to form the final product. pnu.ac.ir

The following table summarizes the synthesis of various N,N'-alkylidene bisamide derivatives using different catalytic systems.

AldehydeAmideCatalystYield (%)Reference
3-NitrobenzaldehydeBenzamidePd-DPyE@MCM-41@MNP90-98 researchgate.net
Aryl aldehydesBenzamide/AcetamideMontmorillonite K10Good to High researchgate.net
Aryl aldehydesBenzamide/AcetamideSaccharin-N-sulfonic acidHigh pnu.ac.ir
Aliphatic/Aromatic aldehydesAliphatic/Aromatic amidesZinc ChlorideGood to Excellent scientific.net

Regioselectivity in Amide Formation

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is a critical aspect of amide synthesis. In the context of N-phenylbenzamides and their analogues, regioselectivity can be influenced by several factors, including the choice of catalyst, substrate structure, and reaction conditions. numberanalytics.com

For instance, in the acylation of molecules with multiple nucleophilic groups, such as diols or amino alcohols, achieving selective amidation over esterification can be challenging. However, certain enzymatic systems, like the carboxylic acid reductase from Nocardia iowensis (CAR-A), have demonstrated high selectivity for amide bond formation over ester formation in the coupling of amino alcohols to fatty acids. rsc.org This selectivity is hypothesized to be due to the intrinsic reactivity of the acyl-phosphate intermediate in an aqueous environment. rsc.org

In non-enzymatic reactions, the Curtin-Hammett principle can be invoked to explain regioselectivity. wikipedia.org This principle states that the product ratio of a reaction involving rapidly interconverting intermediates is determined by the difference in the energy of the transition states leading to the products, not the relative populations of the intermediates themselves. wikipedia.org This has been applied to explain regioselectivity in the acylation of 1,2-diols using stannylene acetals. wikipedia.org

Furthermore, the design of the substrate itself can direct the regioselectivity of a reaction. For example, in the synthesis of β,γ-unsaturated amides from unactivated alkenes, the substitution pattern of the alkene can influence the regioselectivity of the carbamoyl (B1232498) chloride addition. acs.org Substituted cyclohexenes that can stabilize a β-amidic carbocation can lead to highly regioselective transformations. acs.org

Strategies to achieve selectivity in amide synthesis include:

Substrate design: Incorporating specific functional groups or stereochemistry to direct the reaction to a particular site. numberanalytics.com

Catalyst tuning: Modifying the catalyst's ligands or metal center to influence its interaction with the substrate. numberanalytics.com

Reaction conditions: Controlling parameters such as temperature, pressure, and solvent to favor one reaction pathway over another. numberanalytics.com

By carefully considering these factors, chemists can control the regioselectivity of amide formation and synthesize complex molecules with a high degree of precision.

Advanced Spectroscopic and Structural Characterization of N Phenyl Phenylformamido Methyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of N-[phenyl(phenylformamido)methyl]benzamide by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its amide, methine, and aromatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons attached to nitrogen atoms in amide groups (N-H) are typically observed as broad signals in the downfield region of the spectrum, often between 7.5 and 8.5 ppm, due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding. libretexts.org

The single methine proton (-CH-), positioned between three electron-withdrawing groups (two amide nitrogens and a phenyl ring), is expected to resonate significantly downfield. The aromatic protons of the three distinct phenyl rings would appear as a complex series of multiplets in the range of 7.0-8.0 ppm. The specific chemical shifts and coupling patterns allow for the differentiation of the protons on the benzamide (B126) and phenylformamido moieties.

Table 1: Hypothetical ¹H NMR Data for this compound Data presented is a representative estimation based on analogous structures.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.45d1HN-H (Formamido)
8.20d1HN-H (Benzamido)
7.80 - 7.90m4HAromatic H
7.30 - 7.60m11HAromatic H
6.50t1H-CH- (Methine)

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton. The most downfield signals in the spectrum of this compound are attributed to the two carbonyl carbons (C=O) of the amide groups, typically appearing between 160 and 175 ppm. The methine carbon (-CH-), bonded to two nitrogen atoms and a phenyl group, would also be found in a relatively downfield region. The numerous aromatic carbons would generate a cluster of signals between approximately 120 and 140 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound Data presented is a representative estimation based on analogous structures.

Chemical Shift (δ, ppm)Assignment
167.5C=O (Benzamido)
162.3C=O (Formamido)
120 - 142Aromatic C
65.0-CH- (Methine)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the methine proton (-CH-) and the two adjacent amide protons (N-H), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. HSQC is crucial for assigning the signals of the methine carbon and each protonated aromatic carbon by linking their respective ¹H and ¹³C chemical shifts. mdpi.com

Stereochemical and Rotameric Analysis by NMR

The structure of this compound contains features that can lead to complex NMR spectra due to stereoisomerism. The central methine carbon is a stereocenter, which can lead to diastereotopicity in neighboring groups.

Furthermore, rotation around the amide C-N bond is known to be restricted due to the partial double bond character. This can give rise to rotational isomers, or rotamers. umich.edu In asymmetrically substituted amides, this phenomenon can result in the doubling of NMR signals, as the different spatial arrangements of the groups around the amide bond create distinct chemical environments. znaturforsch.com Variable-temperature NMR studies could be employed to investigate the dynamics of this rotational process.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Assignments (e.g., Amide I, II, N-H stretches)

The IR spectrum of this compound is dominated by the characteristic absorption bands of the amide functional groups. nih.gov

N-H Stretching: Primary and secondary amides show N-H stretching vibrations in the region of 3100-3500 cm⁻¹. Since the molecule has two different N-H groups, two distinct bands may be observed in this region. libretexts.org

Amide I Band: This band, appearing in the 1630-1680 cm⁻¹ range, is one of the most intense in the spectrum and is primarily due to the C=O stretching vibration. The presence of two different carbonyl environments (benzamide and formamide) could lead to two overlapping or resolved Amide I bands. libretexts.orgnih.gov

Amide II Band: This band, found between 1510 and 1570 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov Its presence is a clear indicator of a secondary amide linkage.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300N-H StretchSecondary Amide
~1670C=O Stretch (Amide I)Benzamide
~1650C=O Stretch (Amide I)Formamide (B127407)
~1540N-H Bend / C-N Stretch (Amide II)Secondary Amide

Mass Spectrometry (MS)

Fragmentation Pathway Elucidation

Detailed experimental studies elucidating the specific fragmentation pathways of this compound under mass spectrometric conditions were not found in the surveyed literature.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and its fragments to confirm the elemental composition, could not be located for this compound.

X-ray Diffraction Crystallography

Single-Crystal X-ray Structure Determination and Refinement

No published single-crystal X-ray structure determination for this compound was identified. Therefore, crystallographic data such as crystal system, space group, unit-cell dimensions, and refinement statistics are not available.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

Without a determined crystal structure, a detailed analysis of the specific intramolecular interactions, including hydrogen bonding geometries (donor-acceptor distances and angles), for this compound cannot be provided.

Solid-State Conformational Analysis

A definitive analysis of the solid-state conformation of this compound, including torsion angles and the spatial arrangement of the phenyl and benzamide groups, is contingent on the availability of single-crystal X-ray diffraction data, which is currently unavailable.

Mechanistic Investigations and Reactivity Studies of N Phenyl Phenylformamido Methyl Benzamide

Reaction Mechanism Elucidation in Synthesis

The synthesis of N-[phenyl(phenylformamido)methyl]benzamide is achieved through the Ugi four-component reaction, involving benzaldehyde (B42025), aniline, benzoic acid, and phenyl isocyanide. This reaction is known for its high atom economy, as the only byproduct is a single molecule of water. nih.gov

The formation of this compound via the Ugi reaction is generally accepted to proceed through a stepwise, ionic mechanism, particularly in the polar solvents in which the reaction is typically performed. nih.govwikipedia.org While multiple reaction pathways may occur concurrently, they converge to the same final product. nih.gov The most widely accepted mechanism involves a sequence of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion. wikipedia.org

The primary proposed mechanism unfolds as follows:

Imine Formation: The reaction initiates with the condensation of the aldehyde (benzaldehyde) and the amine (aniline) to form an imine, with the elimination of water. nih.govwikipedia.org

Iminium Ion Activation: The carboxylic acid (benzoic acid) protonates the imine, forming a highly electrophilic iminium ion. wikipedia.org

Nucleophilic Attack by Isocyanide: The terminal carbon of the isocyanide (phenyl isocyanide) acts as a potent nucleophile, attacking the activated iminium ion. This addition results in the formation of a key nitrilium ion intermediate. organic-chemistry.orgwikipedia.org

Second Nucleophilic Addition: The carboxylate anion, formed in the second step, then attacks the electrophilic carbon of the nitrilium ion intermediate. wikipedia.org This step yields an O-acyl isoamide intermediate (also referred to as an imidate). nih.gov

Mumm Rearrangement: The reaction sequence concludes with an irreversible intramolecular acyl transfer known as the Mumm rearrangement. nih.govwikipedia.org In this step, the benzoyl group migrates from the oxygen atom to the nitrogen atom, yielding the stable final bis-amide product, this compound. nih.govwikipedia.org This final, irreversible step is the thermodynamic driving force for the entire Ugi reaction sequence. wikipedia.org

StepReactantsIntermediate/ProductDescription
1Benzaldehyde + AnilineImineCondensation reaction forming a Schiff base and water.
2Imine + Benzoic AcidIminium IonProtonation of the imine by the carboxylic acid.
3Iminium Ion + Phenyl IsocyanideNitrilium IonNucleophilic attack of the isocyanide on the iminium ion.
4Nitrilium Ion + BenzoateO-acyl isoamideAddition of the carboxylate anion to the nitrilium ion.
5O-acyl isoamideThis compoundIrreversible intramolecular Mumm rearrangement.

It is noteworthy that the Ugi reaction's mechanism differs from the related three-component Passerini reaction, which is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state. nih.govorganic-chemistry.org The use of polar solvents in the Ugi reaction supports the formation of the proposed polar, ionic intermediates. nih.gov

The Ugi reaction proceeds through several transient intermediates that are generally not isolated but are inferred from the reaction mechanism and kinetic studies. nih.govwikipedia.org

Imine/Iminium Ion: The initial formation of an imine from the condensation of an aldehyde and an amine is a well-established chemical transformation. Its subsequent protonation by the carboxylic acid component to form an activated iminium ion is a key step. organic-chemistry.orgnih.gov The existence of this intermediate is fundamental to the accepted mechanism, as it provides the electrophilic center for the crucial C-C bond formation with the isocyanide. wikipedia.org

α-Amino Nitrilium Ion: This intermediate is formed after the nucleophilic addition of the isocyanide to the iminium ion. nih.gov Its high electrophilicity makes it susceptible to rapid attack by the carboxylate anion.

O-acyl isoamide Intermediate: The product of the carboxylate attack on the nitrilium ion is an O-acyl isoamide. This intermediate is the direct precursor to the final product and undergoes the thermodynamically favorable Mumm rearrangement. nih.gov The rearrangement from this intermediate to the final stable amide is the irreversible step that propels the reaction forward. wikipedia.org

Reactivity Profiles and Transformations

The reactivity of this compound is dominated by the chemistry of its two amide functional groups. Amides are generally stable and unreactive functional groups due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

The amide bonds in this compound are generally resistant to nucleophilic substitution under mild conditions. masterorganicchemistry.com Nucleophilic acyl substitution, the characteristic reaction of carboxylic acid derivatives, requires harsh conditions for amides because the amide anion (or a deprotonated amine) is a very poor leaving group. masterorganicchemistry.com Reactions such as hydrolysis, discussed below, are a primary example of nucleophilic substitution on this compound.

Other nucleophilic substitution reactions could potentially be envisioned at the α-carbon, but this typically requires the generation of a carbanion, which is not favored in this structure. The reactivity of the amide carbonyls themselves remains the primary focus. For substitution to occur, the carbonyl oxygen must typically be protonated (under acidic conditions) to make the carbonyl carbon more electrophilic and to convert the nitrogen into a better leaving group (an amine). masterorganicchemistry.com Alternatively, extremely strong nucleophiles and high temperatures are required under basic conditions. masterorganicchemistry.com

The hydrolysis of the amide bonds in this compound to yield benzoic acid, aniline, benzaldehyde, and phenyl isocyanide (or their subsequent reaction products) is a slow process that requires vigorous conditions, such as prolonged heating with strong acid or base. masterorganicchemistry.comresearchgate.net

Acidic Hydrolysis: Under acidic conditions, the mechanism involves the initial protonation of the carbonyl oxygen. masterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by a water molecule. A series of proton transfer steps follows, leading to a tetrahedral intermediate. Finally, the C-N bond is cleaved by eliminating an amine, which is protonated under the acidic conditions, preventing the reverse reaction. masterorganicchemistry.com For a complex amide like this compound, this process would need to occur at both amide linkages to achieve complete breakdown. Electron-withdrawing groups on the N-phenyl ring (anilide portion) tend to stabilize the amide and slow the rate of acidic hydrolysis because they decrease the basicity of the carbonyl oxygen, making protonation less favorable. researchgate.net

Basic Hydrolysis: Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net The subsequent elimination of the amide anion is difficult due to its high basicity (and thus, its character as a poor leaving group). masterorganicchemistry.com Therefore, this reaction typically requires high temperatures. masterorganicchemistry.com The equilibrium favors the starting materials, and the reaction is driven forward by the deprotonation of the carboxylic acid product under the basic conditions. arkat-usa.org In contrast to acidic hydrolysis, electron-withdrawing groups on the N-phenyl moiety can increase the acidity of the N-H proton, potentially leading to deprotonation and a reduced rate of hydrolysis under basic conditions. researchgate.net

ConditionKey First StepIntermediateLeaving GroupGeneral Rate
Acidic Protonation of carbonyl oxygenTetrahedralAmine (R-NH2)Slow, requires heat
Basic Nucleophilic attack by OH-TetrahedralAmide anion (R-NH-)Very slow, requires heat

The reactivity of this compound can be compared to simpler, related amides to understand the influence of its structure.

N-phenylbenzamide (Benzanilide): This compound represents one of the amide linkages in the target molecule. Compared to N-methylbenzamide, the N-phenyl group is electron-withdrawing. This reduces the basicity of the carbonyl oxygen, which is expected to decrease the rate of acid-catalyzed hydrolysis compared to its N-alkyl counterparts. researchgate.net

N-methylbenzamide: In this secondary amide, the methyl group is electron-donating relative to a phenyl group. Studies have shown that in acid hydrolysis, the order of reactivity can be primary > tertiary > secondary amides, a trend attributed to variations in the enthalpy of activation. researchgate.net

Benzamide (B126): As a primary amide, benzamide is generally more reactive towards hydrolysis than secondary or tertiary amides under certain conditions, though the specific conditions and mechanisms can lead to different reactivity orders. researchgate.netresearchgate.net

Isomerism and Tautomerism

The structural complexity of this compound, a molecule possessing two secondary amide linkages, gives rise to interesting isomeric and tautomeric possibilities that are crucial for understanding its reactivity and interactions.

Amide groups, such as the two benzamide moieties in this compound, can theoretically exist in equilibrium with a tautomeric form known as an imino alcohol (or iminol). This constitutional tautomerism involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, converting the amide's carbonyl group (C=O) into a hydroxyl group (-OH) and the C-N single bond into an imine C=N double bond.

The equilibrium between the amide and imino alcohol forms is typically heavily skewed towards the more stable amide form. However, the presence of the imino alcohol tautomer, even in minute concentrations, can be significant in certain chemical reactions. The iminol form is considerably more nucleophilic at the nitrogen atom compared to the corresponding amide, where the nitrogen's lone pair is delocalized through resonance with the carbonyl group. While specific studies quantifying the imino alcohol-amide tautomerism for this compound are not extensively documented, the fundamental principles of amide chemistry suggest that both amide groups within the molecule are capable of undergoing this tautomerization, which could influence its reactivity pathways, particularly in acid- or base-catalyzed reactions.

The C-N bond within a secondary amide group exhibits significant double-bond character due to resonance. This restricts free rotation around the bond, leading to the existence of geometric isomers: cis and trans. In the context of this compound, this isomerism can occur at both amide linkages, referring to the relative orientation of the substituents on the amide nitrogen and the carbonyl carbon.

While direct experimental data for this compound is limited, extensive studies on simpler N-phenylamides, such as N-phenylformamide (formanilide), provide valuable insights. In the gas phase, the trans isomer of formanilide (B94145) is significantly more stable than the cis isomer.

Table 1: Conformational Properties of Formanilide (Gas Phase)

Isomer Relative Abundance Energy Difference (Ecis - Etrans)
trans ~93.5% -
cis ~6.5% +2.5 kcal/mol

Data derived from studies on the related compound, formanilide.

For this compound, the presence of two amide bonds means that several geometric isomers are possible: (trans, trans), (cis, trans), and (cis, cis). It is highly probable that the (trans, trans) conformer is the most stable and predominant form due to steric hindrance. The bulky phenyl and benzoyl groups would likely create significant steric clash in the cis conformation, destabilizing it relative to the trans arrangement.

In solution, these conformers are in dynamic equilibrium. The interconversion between cis and trans isomers can be studied using techniques like variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy. Such studies allow for the determination of the thermodynamic parameters (enthalpy and entropy) governing the equilibrium. nih.gov The solvation properties of the solvent can also play a a significant role in influencing the relative stabilities of the isomers. nih.gov

Theoretical and Computational Chemistry Approaches for N Phenyl Phenylformamido Methyl Benzamide

Spectroscopic Property Prediction and Validation

Theoretical and computational methods are indispensable for predicting and validating the spectroscopic properties of molecules like N-[phenyl(phenylformamido)methyl]benzamide. These approaches allow for the simulation of spectra, which can then be compared with experimental data to confirm molecular structures and understand electronic and vibrational characteristics.

Computational NMR and IR Spectral Prediction

Computational quantum chemistry is a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules. Density Functional Theory (DFT) is a commonly employed method for this purpose, often using functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p). dergipark.org.tr

For NMR spectral prediction, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts. dergipark.org.trnih.gov These calculations can predict both ¹H and ¹³C NMR spectra, providing valuable insights that aid in the interpretation of experimental results. The process involves optimizing the molecule's geometry and then performing the GIAO calculation on the optimized structure, often incorporating a solvent model to better simulate experimental conditions. dergipark.org.tr

Similarly, computational IR spectroscopy involves calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations help in assigning the various vibrational modes (stretching, bending, etc.) to the absorption bands observed in an experimental IR spectrum. researchgate.net It is a standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. dergipark.org.tr

Experimental IR spectra for this compound show characteristic absorption bands for the N-H group and the carbonyl (C=O) group. researchgate.net

Table 1: Experimental Infrared (IR) Spectroscopy Data for this compound
Functional GroupCharacteristic Absorption Band (cm⁻¹)Vibrational Mode
N-H Group3319–3265Stretching
Carbonyl (C=O) Group1671–1654Stretching

A computational study would aim to reproduce these experimental values. By calculating the vibrational frequencies, a detailed assignment of each band can be achieved. The comparison between experimental and scaled theoretical frequencies serves as a validation for the computed molecular geometry and the chosen level of theory.

Table 2: Illustrative Comparison of Experimental and Predicted Computational IR Data
Vibrational ModeExperimental Wavenumber (cm⁻¹) researchgate.netPredicted Wavenumber (cm⁻¹, Scaled)Assignment (from Potential Energy Distribution)
N-H Stretch3319–3265(Data Not Available)(Data Not Available)
C=O Stretch1671–1654(Data Not Available)(Data Not Available)
Aromatic C-H Stretch(Data Not Available)(Data Not Available)(Data Not Available)
C-N Stretch(Data Not Available)(Data Not Available)(Data Not Available)

Reaction Pathway Modeling

Modeling reaction pathways is a fundamental application of computational chemistry that provides deep insights into the mechanisms of chemical reactions. These methods are used to map the potential energy surface (PES) of a reaction, identifying the most favorable route from reactants to products.

Transition State Characterization and Intrinsic Reaction Coordinate Analysis

The study of a chemical reaction's mechanism involves the characterization of its transition state (TS)—the highest energy point along the lowest energy path connecting reactants and products. Locating and characterizing the TS is crucial for understanding reaction kinetics and mechanisms. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary frequency in its vibrational analysis.

Once a transition state structure is successfully located and verified, Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.com An IRC calculation traces the minimum energy path (MEP) on the PES starting from the transition state and moving downhill towards both the reactants and the products. scm.com This confirms that the identified TS correctly connects the desired reactants and products. The resulting energy profile provides the activation energy barrier, which is essential for calculating theoretical reaction rates.

For a compound like this compound, which can be synthesized from benzaldehyde (B42025) and benzamide (B126), researchgate.net IRC analysis could be used to model the reaction pathway. Such a study would elucidate the precise mechanism of C-N bond formation and proton transfer steps, providing a level of detail that is often difficult to obtain through experimental means alone. While specific IRC studies for this compound are not currently published, the methodology remains a standard and powerful approach for mechanistic investigation.

Catalytic Mechanism Investigations (if compound acts as ligand/catalyst)

Based on a review of available scientific literature, there is no evidence to suggest that this compound functions as a ligand or a catalyst in chemical reactions. Research has focused on its synthesis and characterization rather than its application in catalysis. researchgate.net Therefore, computational investigations into its potential catalytic mechanisms are not applicable at this time and could be an area for future exploration.

Unable to Generate Article Due to Lack of Scientific Data

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient public domain information to generate the requested article on "this compound" focusing on its applications in organic synthesis and advanced materials as per the provided outline.

Utility in the Construction of Complex Organic Molecules: No studies were found that detail the use of this compound as a synthetic intermediate or building block in the synthesis of complex organic structures.

Precursor in Heterocyclic Compound Synthesis: The literature search did not identify any instances of "this compound" being used as a precursor for the synthesis of heterocyclic compounds.

Potential as a Component in Catalyst Systems: There is no available research indicating the application or potential of this compound as a component in any catalytic systems.

Integration into Polymeric Structures: No information was found regarding the integration of "this compound" into polymers or its use in the development of advanced materials.

Due to the absence of scientific data on these specific applications, it is not possible to create a thorough, informative, and scientifically accurate article that adheres to the strict outline provided. The generation of content without supporting evidence would violate the core principles of accuracy and factuality.

Applications of N Phenyl Phenylformamido Methyl Benzamide in Organic Synthesis and Advanced Materials

Development of Advanced Materials

Contribution to Enhanced Material Performance Characteristics

The integration of N-[phenyl(phenylformamido)methyl]benzamide into material formulations is anticipated to enhance several key performance characteristics, primarily due to its rigid, aromatic structure and the presence of strong intermolecular hydrogen bonding opportunities provided by the amide linkages. These structural features are hallmarks of high-performance polymers like aramids, which are known for their exceptional strength and thermal stability. mdpi.comnih.govresearchgate.net

Detailed Research Findings

Thermal Stability: Aromatic polyamides exhibit outstanding thermal resistance due to the high dissociation energies of the C-N and C-C bonds within their aromatic structures. nih.gov Decomposition temperatures for meta- and para-aramids can exceed 400°C and 500°C, respectively. nih.gov The incorporation of this compound, with its high aromatic content, would likely increase the thermal stability of base polymers by restricting thermal motion of the polymer chains and requiring more energy to initiate degradation. The introduction of heterocyclic rings into polyamide backbones has also been shown to yield polymers with excellent thermal stabilities. nih.gov

Illustrative Performance Enhancement Data:

To illustrate the potential impact of incorporating an aromatic bisamide like this compound into a conventional polymer matrix (e.g., a standard aliphatic polyamide), the following interactive data table presents hypothetical yet representative data based on typical enhancements observed in high-performance aromatic polyamides.

PropertyBase Polymer (e.g., Aliphatic Polyamide)Polymer with this compound (Hypothetical)Percentage Improvement (Hypothetical)
Tensile Strength (MPa)8012050%
Tensile Modulus (GPa)3567%
Glass Transition Temperature (°C)6011083%
Decomposition Temperature (°C)35042020%

Note: The data presented in this table is illustrative and intended to represent the potential performance enhancements based on the known properties of aromatic polyamides. Specific experimental data for this compound is not currently available.

Q & A

Basic Research: What are the standard synthetic routes for N-[phenyl(phenylformamido)methyl]benzamide, and how can purity be optimized?

The synthesis of benzamide derivatives typically involves coupling reactions between activated carbonyl groups (e.g., benzoyl chloride) and amines under alkaline conditions. For example, N-benzoyl-N-phenylhydroxylamine is synthesized by reacting phenylhydroxylamine with benzoyl chloride in the presence of sodium bicarbonate to maintain alkalinity, followed by filtration and purification steps .
Methodological Optimization :

  • Use dropwise addition of benzoyl chloride to minimize side reactions.
  • Maintain pH >7 with sodium bicarbonate to suppress hydrolysis.
  • Purify via recrystallization in concentrated ammonia water to isolate the target compound from dibenzoylated byproducts .

Advanced Research: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Crystal structure analysis is critical for confirming stereochemistry and intermolecular interactions. For instance, monoclinic crystal systems (e.g., P2₁/c symmetry) with unit cell parameters (a = 25.0232 Å, b = 5.3705 Å) have been used to resolve conformational flexibility in related benzamides .
Key Steps :

  • Collect diffraction data using a Gemini diffractometer (Cu Kα radiation).
  • Apply absorption corrections via software like CrysAlis RED.
  • Validate hydrogen-bonding networks (e.g., N–H···O interactions) to explain stability .

Data Contradiction: How should researchers address discrepancies between experimental and computational spectroscopic data?

Discrepancies in NMR or IR spectra often arise from solvent effects or conformational dynamics. For example, DFT calculations may underestimate shielding effects in aromatic protons due to solvation models.
Resolution Strategies :

  • Compare experimental spectra with ab initio simulations (e.g., B3LYP/6-311+G(d,p)) that include solvent parameters .
  • Use variable-temperature NMR to probe dynamic equilibria in solution .
  • Cross-validate with crystallographic data to confirm dominant conformers .

Advanced Mechanistic Studies: What reaction pathways dominate in the functionalization of this compound?

Electrophilic substitution and nucleophilic acyl substitution are common. For example, trifluoromethyl groups enhance electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks by amines or thiols .
Methodological Insights :

  • Monitor reactions via LC-MS to track intermediates.
  • Use in situ IR spectroscopy to detect carbonyl activation (shift from ~1680 cm⁻¹ to ~1650 cm⁻¹) .
  • Optimize catalysts (e.g., Pd/C for hydrogenation) to reduce competing pathways .

Biological Evaluation: What assays are suitable for assessing enzyme inhibition by this compound?

Benzamide derivatives are studied as kinase or protease inhibitors. For example, pyrimidine-substituted analogs inhibit enzymes via competitive binding at ATP pockets .
Assay Design :

  • Use fluorescence polarization (FP) assays to measure binding affinity (e.g., IC₅₀ values).
  • Perform molecular docking (AutoDock Vina) to predict binding poses against crystal structures of target enzymes .
  • Validate with cellular assays (e.g., Western blotting for phosphorylation inhibition) .

Advanced Computational Modeling: How can QSPR models predict physicochemical properties of this compound?

Quantitative Structure-Property Relationship (QSPR) models integrate quantum chemical descriptors (e.g., HOMO-LUMO gaps) with experimental data. For example, lipophilicity (logP) and solubility can be predicted using neural networks trained on PubChem datasets .
Implementation :

  • Calculate descriptors via Gaussian09 (e.g., Mulliken charges, polarizability).
  • Train models using 2,100+ data points from CC-DPS databases .
  • Validate predictions against experimental HPLC retention times .

Stability Analysis: What degradation pathways are observed under thermal stress?

Benzamides undergo hydrolysis or oxidative degradation. For example, trifluoromethyl-substituted derivatives degrade via C–F bond cleavage at >150°C .
Analytical Methods :

  • Use TGA-DSC to identify decomposition temperatures.
  • Analyze degradation products via GC-MS (e.g., detection of benzoic acid derivatives) .
  • Stabilize formulations with antioxidants (e.g., BHT) to suppress radical-mediated pathways .

Structural Analog Design: How does the trifluoromethyl group influence bioactivity compared to non-fluorinated analogs?

The trifluoromethyl group enhances metabolic stability and membrane permeability. For example, analogs with –CF₃ exhibit 10-fold higher in vivo half-lives than –CH₃ derivatives due to reduced cytochrome P450 metabolism .
Design Criteria :

  • Prioritize –CF₃ substitution at para positions for optimal steric and electronic effects.
  • Compare ADMET profiles using in silico tools like SwissADME .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.